![molecular formula C7H10BrCl2N3 B15305130 7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B15305130.png)
7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride is a chemical compound with the molecular formula C7H8BrN3·2HCl. It is a brominated derivative of pyrido[2,3-b]pyrazine, a heterocyclic compound that contains both nitrogen and bromine atoms. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride typically involves the bromination of pyrido[2,3-b]pyrazine. One common method includes the reaction of pyrido[2,3-b]pyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state .
Scientific Research Applications
7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Material Science: The compound is utilized in the development of fluorescent materials and organic light-emitting diodes (OLEDs) due to its photoluminescent properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes and receptors involved in disease pathways. The bromine atom and the pyrazine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound without the bromine substitution.
7-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazine: A chlorinated derivative with similar properties.
1H,2H,3H,4H-pyrido[2,3-b]pyrazine-5-carboxylic acid: A carboxylated derivative used in different applications.
Uniqueness
7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride is unique due to its bromine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C7H10BrCl2N3 |
|---|---|
Molecular Weight |
286.98 g/mol |
IUPAC Name |
7-bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H8BrN3.2ClH/c8-5-3-6-7(11-4-5)10-2-1-9-6;;/h3-4,9H,1-2H2,(H,10,11);2*1H |
InChI Key |
OFCFWYQSKSHTSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(N1)C=C(C=N2)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride](/img/structure/B15305070.png)
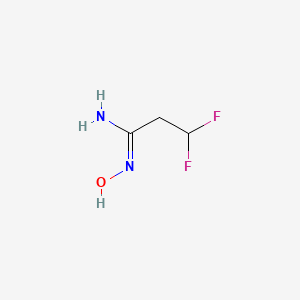

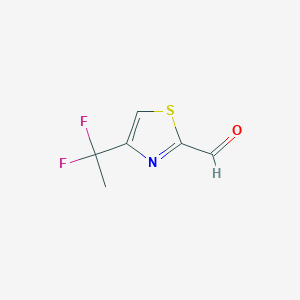
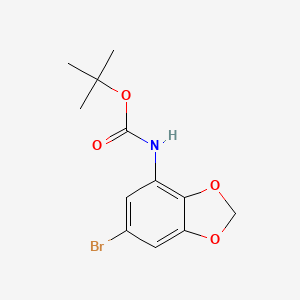


![(S)-6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B15305104.png)
![rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15305107.png)
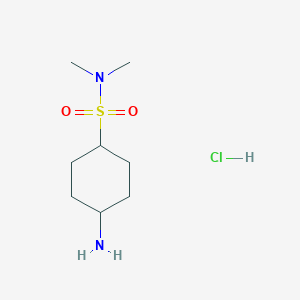

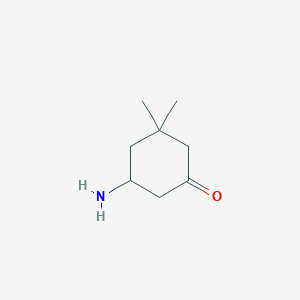
![tert-butylN-[5-(prop-2-yn-1-yloxy)pentyl]carbamate](/img/structure/B15305134.png)
